(2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8Cl2OS and a molecular weight of 223.12 g/mol It is characterized by the presence of two chlorine atoms, a methoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-4-methoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the
Properties
Molecular Formula |
C8H8Cl2OS |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
1,3-dichloro-5-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2OS/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
BRZQUNQLZZLZTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)SC)Cl |
Origin of Product |
United States |
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